beta-Sitosterol 3-Tosylate
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Overview
Description
Beta-Sitosterol 3-Tosylate: is a derivative of beta-sitosterol, a phytosterol commonly found in plants. Beta-sitosterol is structurally similar to cholesterol and is known for its potential health benefits, including reducing cholesterol levels and supporting prostate health . The tosylate group, derived from p-toluenesulfonic acid, is often used in organic synthesis as a good leaving group, facilitating various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol 3-tosylate typically involves the tosylation of beta-sitosterol. This process includes the reaction of beta-sitosterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve the same tosylation reaction, optimized for scale. This might include the use of continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Beta-sitosterol 3-tosylate can undergo various chemical reactions, primarily due to the presence of the tosylate group, which is a good leaving group. The compound can participate in:
Nucleophilic Substitution Reactions: The tosylate group can be replaced by nucleophiles such as halides, amines, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol, and sodium methoxide (NaOMe) in methanol.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are typically used.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include beta-sitosterol derivatives with halides, ethers, or amines.
Elimination Reactions: The major product is usually an alkene derivative of beta-sitosterol.
Scientific Research Applications
Chemistry: Beta-sitosterol 3-tosylate is used as an intermediate in the synthesis of various bioactive compounds. Its reactivity makes it valuable in organic synthesis for creating complex molecules .
Biology and Medicine: Research into beta-sitosterol and its derivatives, including this compound, has shown potential in reducing cholesterol levels, supporting prostate health, and exhibiting anti-inflammatory properties .
Industry: In the food industry, beta-sitosterol is used as a food additive to reduce cholesterol absorption. Its derivatives, including this compound, may find applications in developing functional foods and nutraceuticals .
Mechanism of Action
Beta-sitosterol 3-tosylate exerts its effects primarily through its structural similarity to cholesterol. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body . Additionally, beta-sitosterol has been shown to modulate inflammatory pathways, which may contribute to its health benefits .
Comparison with Similar Compounds
Campesterol: Another phytosterol with similar cholesterol-lowering properties.
Stigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
Uniqueness: Beta-sitosterol 3-tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in chemical synthesis. This makes it a valuable intermediate for creating a variety of bioactive compounds .
Properties
Molecular Formula |
C36H56O3S |
---|---|
Molecular Weight |
568.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H56O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-10,13-15,24,26-27,29,31-34H,8,11-12,16-23H2,1-7H3/t26-,27-,29+,31+,32-,33+,34+,35+,36-/m1/s1 |
InChI Key |
NNNQQJYPSLYJBA-UNKKZNOASA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C |
Origin of Product |
United States |
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